(2-(Benzyloxy)-5-bromo-3-methoxyphenyl)methanamine
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Overview
Description
(2-(Benzyloxy)-5-bromo-3-methoxyphenyl)methanamine is an organic compound that features a benzene ring substituted with benzyloxy, bromo, and methoxy groups, along with a methanamine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-(Benzyloxy)-5-bromo-3-methoxyphenyl)methanamine typically involves multiple steps One common method starts with the bromination of 3-methoxyphenol to introduce the bromo group This is followed by the protection of the hydroxyl group as a benzyloxy ether
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(2-(Benzyloxy)-5-bromo-3-methoxyphenyl)methanamine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a carbonyl group under strong oxidizing conditions.
Reduction: The bromo group can be reduced to a hydrogen atom using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.
Substitution: The bromo group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Sodium hydride (NaH) in dimethylformamide (DMF) for nucleophilic substitution reactions.
Major Products
Oxidation: Formation of a carbonyl compound.
Reduction: Formation of the de-brominated product.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(2-(Benzyloxy)-5-bromo-3-methoxyphenyl)methanamine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of (2-(Benzyloxy)-5-bromo-3-methoxyphenyl)methanamine involves its interaction with molecular targets such as enzymes. For example, it has been shown to inhibit coactivator-associated arginine methyltransferase 1 (CARM1), which plays a role in the regulation of gene expression and has implications in cancer therapy . The compound binds to the active site of the enzyme, preventing its normal function and thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
(2-(Benzyloxy)phenyl)methanamine: Lacks the bromo and methoxy groups, making it less versatile in chemical reactions.
(2-(Benzyloxy)-3-methoxyphenyl)methanamine:
(2-(Benzyloxy)-5-bromo-phenyl)methanamine: Lacks the methoxy group, which can influence its chemical properties and biological activity.
Uniqueness
(2-(Benzyloxy)-5-bromo-3-methoxyphenyl)methanamine is unique due to the combination of its substituents, which confer specific reactivity and biological activity. The presence of the bromo group allows for further functionalization, while the methoxy group can participate in various chemical reactions, enhancing the compound’s versatility.
Properties
IUPAC Name |
(5-bromo-3-methoxy-2-phenylmethoxyphenyl)methanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16BrNO2/c1-18-14-8-13(16)7-12(9-17)15(14)19-10-11-5-3-2-4-6-11/h2-8H,9-10,17H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QSQTZKBGUOPCAQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OCC2=CC=CC=C2)CN)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16BrNO2 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.20 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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